molecular formula C8H12O2 B2684132 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde CAS No. 2323044-90-0

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde

Cat. No. B2684132
CAS RN: 2323044-90-0
M. Wt: 140.182
InChI Key: VJGSCLSLLKZVLK-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is a chemical compound with the CAS Number: 2323044-90-0 . It has a molecular weight of 140.18 and its IUPAC name is (1R,5S)-8-oxabicyclo[3.2.1]octane-3-carbaldehyde . It is in powder form .


Synthesis Analysis

The synthesis of 8-Oxabicyclo[3.2.1]octanes has been achieved through various methods. One such method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another approach involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . It can also undergo a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 140.18 and is stored at a temperature of -10 .

Scientific Research Applications

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework serves as a crucial structural element in synthesizing many biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate series compounds. This framework is utilized as a starting point for synthesizing oxygen heterocyclic natural molecules, showcasing its role in creating complex natural products (Ievlev et al., 2016).

Enantioselective Preparation of Derivatives

A study by Ishida et al. demonstrated a catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives via a [3+2]-cycloaddition, yielding synthetically useful derivatives in good yields and high enantioselectivities. This method highlights the scaffold's adaptability in synthesizing chiral building blocks (Ishida, Kusama, & Iwasawa, 2010).

Catalytic Applications in Multicomponent Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in various multicomponent reactions, demonstrating the oxabicyclo[3.2.1]octane derivatives' versatility in facilitating organic transformations. These reactions include the synthesis of tetrahydrobenzo[b]pyran derivatives and pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under environmentally benign conditions, underscoring the framework's utility in green chemistry (Tahmassebi, Bryson, & Binz, 2011; Azarifar, Nejat-Yami, & Zolfigol, 2013).

Synthetic Pathways to Natural Products

Research into the 8-oxabicyclo[3.2.1]octane framework extends into the synthesis of natural products, with studies exploring efficient methods to construct this core structure found in various bioactive compounds. For example, a method for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates has been developed, showcasing the potential for synthesizing a broad spectrum of bioactive natural products with high stereoselectivity (Zeng et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-oxabicyclo[3.2.1]octane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGSCLSLLKZVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of intermediate 158.3 (1.71 g, 11.09 mol) in acetonitrile (13.5 ml) was added 2M HCl (11.09 ml, 22.18 mmol). Stirring was continued for 1.5 h at RT and then carefully basified with 1M NaHCO3. The mixture was extracted with diethyl ether (4×). The organic phases were dried over Na2SO4, filtered and evaporated to dryness to get the crude aldehyde (the NMR showed a mixture of equatorial and axial configuration) witch was dissolved in THF (19 ml) and MeOH (19 ml). To the stirred solution was added DBU (0.092 ml, 0.610 mmol) and stirring was continued for 1 h. The reaction mixture was neutralized with 1M HCl, saturated with NaCl and extracted with EtOAc (6×). The organic phases were dried over Na2SO4, filtered and evaporated to dryness. Purification of the residue by normal phase column chromatography, eluting with a gradient of heptane-EtOAc 80:20 to 0:100, gave the title compound as a colorless oil (1.22 g, 8.70 mmol, 78%): 1H-NMR (600 MHz, DMSO-d6): δ 1.56-2.05 (m, 8H), 2.65 (m, 1H), 4.48 (m, 2H), 9.55 (s, 1H) (equatorial conformation was confirmed by ROESY NMR).
[Compound]
Name
intermediate 158.3
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
11.09 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.092 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
19 mL
Type
reactant
Reaction Step Six
Name
Quantity
19 mL
Type
solvent
Reaction Step Seven
Yield
78%

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